molecular formula C14H17FINO4 B2895276 Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid CAS No. 1259957-70-4

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid

Cat. No. B2895276
M. Wt: 409.196
InChI Key: ZDZURTUFHPRITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150566B2

Procedure details

A suspension of 2-tert-butoxycarbonylamino-2-(2-fluoro-5-iodo-benzyl)-malonic acid diethyl ester G-22 in EtOH (113 mL) was heated to 40° C. and water (50 mL) was then added giving an easily stirrable emulsion. 1M aq. NaOH (93 mL) was carefully added and reaction mixture was heated to 100° C. for 16 h. The reaction mixture was cooled to RT and the volatiles were removed in vacuo. The remaining aqueous phase was extracted once with TBME and this extract was discarded. The aqueous layer was acidified with 25% aq. HCl and extracted with TBME (2×). The combined organic layers were washed with water, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with a gradient of 25% to 50% EtOAc in hexane) to give the title compound as a white solid. LC-MS B: tR=0.80 min; [M-Me]+=394.95.
Name
2-tert-butoxycarbonylamino-2-(2-fluoro-5-iodo-benzyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:28])[C:5]([NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])([CH2:11][C:12]1[CH:17]=[C:16]([I:18])[CH:15]=[CH:14][C:13]=1[F:19])C(OCC)=O)C.O.[OH-].[Na+]>CCO>[C:24]([O:23][C:21]([NH:20][CH:5]([CH2:11][C:12]1[CH:17]=[C:16]([I:18])[CH:15]=[CH:14][C:13]=1[F:19])[C:4]([OH:28])=[O:3])=[O:22])([CH3:27])([CH3:25])[CH3:26] |f:2.3|

Inputs

Step One
Name
2-tert-butoxycarbonylamino-2-(2-fluoro-5-iodo-benzyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CC1=C(C=CC(=C1)I)F)NC(=O)OC(C)(C)C)=O
Name
Quantity
113 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
93 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving an easily stirrable emulsion
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 100° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted once with TBME
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (
WASH
Type
WASH
Details
eluting with a gradient of 25% to 50% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=CC(=C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.